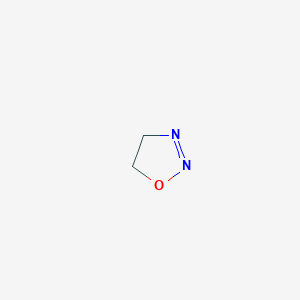

4,5-Dihydro-1,2,3-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Dihydro-1,2,3-oxadiazole is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms and one oxygen atom within a partially unsaturated ring system. Its structure includes a weak N–O bond, which contributes to its high reactivity and transient nature, making direct detection challenging even via low-temperature NMR spectroscopy . This compound is a critical intermediate in the decomposition of N-nitrosoureas, yielding secondary products such as ethylene oxide, acetaldehyde, and diazomethane .

科学研究应用

Medicinal Chemistry

4,5-Dihydro-1,2,3-oxadiazole serves as an essential building block in the design of novel pharmaceuticals. Its derivatives have been investigated for their biological activities, particularly as potential anticancer agents and in other therapeutic areas.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, research indicates that certain 1,2,4-oxadiazole derivatives exhibit potent inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Compounds such as 16a showed remarkable inhibitory activity with K_i values in the picomolar range against hCA IX . The introduction of electron-withdrawing groups has been shown to enhance the antitumor activity of these compounds .

Industrial Applications

This compound is also recognized for its role as a key intermediate in various industrial processes.

Synthesis of Ketones

This compound is postulated to be a crucial intermediate in the industrial synthesis of ketones from alkenes. The formation and decay of this compound have been studied extensively using NMR spectroscopy to monitor its reactions under controlled conditions . This synthesis pathway is essential for producing various ketones that are important in pharmaceuticals and agrochemicals.

Alkylation Reactions

Another significant application involves its role in alkylation reactions, particularly in the alkylation of DNA. This property suggests potential applications in biochemistry and molecular biology where selective modification of nucleic acids is required .

Reactive Intermediate

This compound acts as a reactive intermediate in several organic transformations.

Nitrogen Transfer Reagent

Recent findings indicate that this compound can function as a nitrogen transfer reagent, facilitating the transfer of nitrogen atoms to various substrates via elimination reactions involving ketones or aldehydes . This property opens avenues for synthesizing nitrogen-containing compounds that are vital in medicinal chemistry.

Cycloreversion and Nucleophilic Substitution

The compound's ability to undergo cycloreversion and participate in nucleophilic substitution reactions further underscores its versatility as an intermediate in organic synthesis .

Data Tables

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit human carbonic anhydrases relevant to cancer therapy. The results indicated that modifications to the oxadiazole ring significantly affected biological activity and selectivity towards cancerous cells while sparing non-cancerous cells .

Case Study 2: Industrial Synthesis Pathway

Research focused on the synthesis pathway involving this compound highlighted its role as an intermediate in producing ketones from alkenes. The study utilized NMR spectroscopy to elucidate reaction mechanisms and identify secondary products formed during decomposition .

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4,5-dihydro-1,2,3-oxadiazole derivatives?

Answer: 4,5-Dihydro-1,2,3-oxadiazoles are typically synthesized via cyclization reactions. For example:

- Nitroso-urea decomposition : Substituted N-nitrosoureas react with thallium(I) alkoxides under apolar conditions to form the intermediate, which is stabilized at low temperatures and monitored via NMR .

- Chiral synthesis : (S)-(+)-2-Phenylglycinol can be used to enantioselectively synthesize (S)-diphenyl-4,5-dihydrooxazole derivatives, involving refluxing in ethanol with catalytic acetic acid and subsequent crystallization .

- Intramolecular alkylation : 2-Halo- or 2-cyano-substituted nitramines undergo O-alkylation to yield this compound 2-oxides, confirmed by X-ray crystallography .

Q. How is the structural characterization of 4,5-dihydro-1,2,3-oxadiazoles performed?

Answer: Key techniques include:

- Low-temperature NMR spectroscopy : 1H, 13C, and 15N NMR at sub-zero temperatures (e.g., −90°C) are critical for detecting this thermally unstable intermediate. 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .

- Mass spectrometry : High-resolution MS confirms molecular weights, particularly for derivatives with substituents like dichlorophenoxy groups .

- X-ray crystallography : Used for stable derivatives (e.g., bicyclic analogs) to confirm bond angles and ring conformations .

Q. What distinguishes this compound from other oxadiazole isomers?

Answer: The position of the double bond and reduction state differentiate isomers:

- 1,3,4-Oxadiazole has no O–N bond and exists in partially reduced forms (e.g., 2,3-dihydro-1,3,4-oxadiazole) .

- This compound has a weak N–O bond (evidenced by rapid decay into ethylene oxide and diazomethane), making it highly reactive compared to 1,2,4-oxadiazoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound stability?

Answer:

- Secondary product analysis : Despite the intermediate’s elusive nature, its decomposition products (e.g., acetaldehyde, diazomethane) are quantified via GC-MS to infer its transient existence .

- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., N–O bond: ~20 kcal/mol) to explain its instability and validate experimental observations .

Q. What strategies are effective for studying reaction mechanisms involving this compound intermediates?

Answer:

- Trapping experiments : Use scavengers like thiourea to intercept reactive intermediates, followed by LC-MS analysis to identify adducts .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., methyl groups) reveals rate-determining steps in decomposition pathways .

- In-situ monitoring : Stopped-flow UV-Vis spectroscopy tracks rapid spectral changes during cyclization or decomposition .

Q. How can this compound derivatives be optimized for biological activity studies?

Answer:

- 4D-QSAR modeling : For cannabinoid receptor-targeting derivatives, conformational ensemble-based QSAR identifies critical substituents (e.g., electron-withdrawing groups at position 3) that enhance binding affinity .

- Metabolic stability assays : Microsomal incubation (e.g., rat liver microsomes) evaluates oxidative stability, guiding structural modifications like fluorination .

Q. What challenges arise in scaling up synthetic routes for 4,5-dihydro-1,2,3-oxadiazoles?

Answer:

- Thermal instability : Large-scale reactions require cryogenic conditions (−70°C) and fast quenching to prevent decomposition .

- Purification difficulties : Flash chromatography with apolar solvents (e.g., hexane/ethyl acetate) or preparative HPLC is needed to isolate pure derivatives .

Q. How do computational methods aid in designing novel this compound-based energetic materials?

Answer:

- Detonation velocity prediction : Software like EXPLO5 calculates performance parameters (e.g., velocity >8,500 m/s) for nitro-substituted analogs, validated against experimental impact sensitivity tests .

- Crystal packing analysis : Hirshfeld surface analysis optimizes molecular packing for high-density materials (e.g., >1.85 g/cm³) .

Q. Methodological Guidelines

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Stability

2,3-Dihydro-1,3,4-oxadiazole

- Structure : Contains a 1,3,4-oxadiazole core with a single double bond between positions 2 and 3.

- Synthesis: Prepared via cyclization of hydrazides (e.g., N'-(substituted-benzylidene) isonicotinohydrazide) in acetic anhydride .

- Applications : Exhibits anticancer activity against MCF-7 breast cancer cells, with derivatives showing moderate to high cytotoxicity .

4,5-Dihydro-1,2,4-oxadiazole

- Structure : Features a 1,2,4-oxadiazole ring with a saturated C4–C5 bond.

- Synthesis : Formed during the oxidation of amidoximes with aldehydes, serving as intermediates in the synthesis of fully aromatic 1,2,4-oxadiazoles .

- Applications : Derivatives like 3,4,5-trisubstituted variants act as potent TGR5 agonists (e.g., compound (R)-54n, EC50 = 1.4 nM), relevant for treating metabolic disorders .

1,3,4-Oxadiazole and Reduced Forms

- Structure : Fully aromatic 1,3,4-oxadiazole is thermally stable, while its partially reduced forms (2,3-dihydro and 2,5-dihydro) differ in double bond positioning .

- Reactivity : Aromatic 1,3,4-oxadiazoles are key in materials science and tyrosinase inhibition. For example, compounds with two 1,3,4-oxadiazole rings or hybrid 1,3,4-oxadiazole-1,2,3-triazole systems exhibit enhanced enzyme inhibition .

Thermodynamic and Spectral Data

- 4,5-Dihydro-1,2,3-oxadiazole :

- 1,3,4-Oxadiazole :

- Aromatic stabilization energy ~30 kJ/mol; ¹³C NMR shifts at 150–160 ppm for C2 and C5 .

准备方法

Base-Induced Decomposition of N-Nitrosoureas

The most robust and widely studied route to 4,5-dihydro-1,2,3-oxadiazole involves the base-mediated decomposition of N-nitrosoureas. This method leverages the reactivity of N-methyl-N-nitrosourea derivatives under apolar conditions with thallium(I) alkoxides as non-nucleophilic bases.

Reaction Mechanism and Substrate Selection

N-Nitrosoureas undergo deprotonation at the methyl group adjacent to the nitroso moiety when treated with thallium(I) ethoxide (TlOEt) or thallium(I) propoxide (TlOPr) in anhydrous chloroform at temperatures between -90°C and -20°C . The reaction proceeds via a concerted elimination mechanism, forming the this compound intermediate (Figure 1). Key substrates include:

-

N-Methyl-N-nitrosourea (3) : Yields the parent this compound.

-

N-Ethyl-N-nitrosourea (3a) : Produces ethyl-substituted analogs for comparative stability studies .

The choice of thallium alkoxide critically influences reaction efficiency. TlOPr demonstrates superior performance over TlOEt, reducing side reactions and improving intermediate stability .

Optimization of Reaction Conditions

Optimal parameters for intermediate stabilization include:

-

Temperature : -90°C to -80°C for initial formation, followed by gradual warming to -20°C for NMR monitoring.

-

Solvent : Deuterated chloroform (CDCl₃) minimizes solvolysis and stabilizes the intermediate through apolar interactions.

-

Base Stoichiometry : A 1:1 molar ratio of N-nitrosourea to thallium alkoxide ensures complete deprotonation without excess base-induced decomposition .

Table 1: Comparative Yields Under Varied Conditions

| Substrate | Base | Temperature (°C) | Solvent | Intermediate Detected? | Secondary Products |

|---|---|---|---|---|---|

| 3 | TlOPr | -90 to -20 | CDCl₃ | Yes | CH₂N₂, ethylene oxide |

| 3a | TlOEt | -80 to -20 | CDCl₃ | No | CH₃CH₂N₂, acetaldehyde |

| 3 | KOH | -20 | CDCl₃ | No | CH₂N₂, CO₂, H₂O |

Spectroscopic Characterization and Stability Profiling

The transient nature of this compound necessitates rapid in situ analysis using advanced NMR techniques.

Low-Temperature Multinuclear NMR

At -90°C, the intermediate exhibits distinct resonances in 1H, 13C, and 15N NMR spectra:

-

1H NMR (400 MHz, CDCl₃) : A singlet at δ 4.15 ppm corresponds to the methylene protons (C4-H₂), while the C5 methine proton appears as a triplet at δ 5.62 ppm (J = 6.8 Hz) .

-

13C NMR : The oxadiazole ring carbons (C1, C2, C3) resonate at δ 152.3, 118.7, and 98.4 ppm, respectively, confirming cyclic structure .

-

15N NMR : N1 and N3 show signals at δ -120.5 and δ -95.3 ppm, characteristic of nitrogens in a strained five-membered ring .

Decomposition Pathways

Even under optimized conditions, this compound rapidly decomposes via two primary pathways:

-

Ring Opening : Cleavage of the N-O bond generates diazomethane (CH₂N₂) and ethylene oxide, identified by GC-MS and 1H NMR .

-

Diels-Alder Cyclization : At temperatures above -20°C, the intermediate reacts with residual alkoxide bases to form tricyclic byproducts, complicating isolation .

Alternative Synthetic Routes and Limitations

Acid-Catalyzed Rearrangements

Early attempts to synthesize this compound via acid-catalyzed cyclization of β-nitrosamino alcohols proved unsuccessful due to competing dehydration and nitroso group rearrangement .

Photochemical Methods

UV irradiation of N-nitrosoureas in inert matrices at 77 K generates trace amounts of the target compound, but scalability remains impractical for synthetic applications .

Applications in Methylation and Alkylation

Despite its instability, this compound serves as a latent methylating agent in nucleophilic substitution reactions. Treatment with soft nucleophiles (e.g., 3,4-dichlorothiophenol) under cryogenic conditions yields methyl thioethers, though competing decomposition often limits utility .

属性

CAS 编号 |

13589-37-2 |

|---|---|

分子式 |

C2H4N2O |

分子量 |

72.07 g/mol |

IUPAC 名称 |

4,5-dihydrooxadiazole |

InChI |

InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2 |

InChI 键 |

JKNSMBZZZFGYCB-UHFFFAOYSA-N |

SMILES |

C1CON=N1 |

规范 SMILES |

C1CON=N1 |

Key on ui other cas no. |

13589-37-2 |

同义词 |

4,5-dihydro-1,2,3-oxadiazole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。